Bis(2-hexyldecyl) nonanedioate

Description

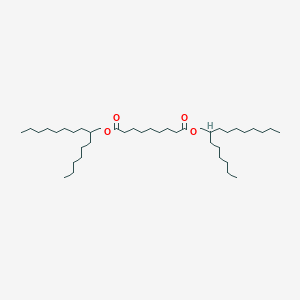

Bis(2-hexyldecyl) nonanedioate is a branched diester characterized by a nonanedioic acid backbone esterified with two 2-hexyldecyl alcohol groups. This compound is primarily employed as a high-performance plasticizer in polymer formulations, offering enhanced flexibility, low volatility, and compatibility with polyvinyl chloride (PVC) and other engineering plastics. Its branched alkyl chains (2-hexyldecyl groups) contribute to reduced crystallinity and improved solubility in hydrophobic matrices, making it suitable for applications requiring long-term durability, such as automotive components and medical devices .

Key properties (hypothetical, based on analogous compounds):

- Molecular weight: ~624 g/mol

- Boiling point: >300°C (decomposition)

- Solubility: Insoluble in water; miscible with most organic solvents.

- Thermal stability: Stable up to 200°C, with minimal degradation under processing conditions.

Properties

CAS No. |

134019-32-2 |

|---|---|

Molecular Formula |

C41H80O4 |

Molecular Weight |

637.1 g/mol |

IUPAC Name |

bis(2-hexyldecyl) nonanedioate |

InChI |

InChI=1S/C41H80O4/c1-5-9-13-17-20-26-32-38(30-24-15-11-7-3)36-44-40(42)34-28-22-19-23-29-35-41(43)45-37-39(31-25-16-12-8-4)33-27-21-18-14-10-6-2/h38-39H,5-37H2,1-4H3 |

InChI Key |

UJZSAQFQBYHQFV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |

Canonical SMILES |

CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Performance Metrics

Thermal and Mechanical Stability

Studies indicate that this compound outperforms linear-chain diesters (e.g., dioctyl nonanedioate) in PVC blends, retaining >90% elongation at break after 1,000 hours at 120°C. In contrast, bis(2-ethylhexyl) phthalate (DEHP) shows significant weight loss (>15%) under identical conditions due to volatilization .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Thermal Stability (°C) |

|---|---|---|---|---|

| This compound | 624 | >300 | Insoluble | 200 |

| Bis(2-ethylhexyl) phthalate | 390 | 386 | 0.01 mg/L | 180 |

| Dioctyl adipate | 370 | 417 | 0.1 mg/L | 190 |

| Acetyl tributyl citrate | 402 | 327 | 1.2 mg/L | 170 |

Table 2: Application-Specific Performance

| Compound | PVC Compatibility | Volatility (24h @ 120°C) | Migration Resistance |

|---|---|---|---|

| This compound | Excellent | <0.5% | High |

| Bis(2-n-butoxyethyl) phthalate | Moderate | 2.1% | Low |

| Dioctyl adipate | Good | 1.8% | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.